TRPC6 Inhibitory Potency: 49 nM IC50 in Human TRPC6 Calcium Flux Assay
The compound inhibits human TRPC6-mediated calcium influx with an IC50 of 49 nM [1]. This potency positions it as a moderately potent TRPC6 inhibitor, falling within the range of known tool compounds but with a distinct chemotype compared to structurally divergent inhibitors such as BI 749327 (IC50 = 19 nM) or SAR7334 (IC50 = 7.9 nM) .
| Evidence Dimension | Inhibition of human TRPC6 channel activity |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | BI 749327 (IC50 = 19 nM); SAR7334 (IC50 = 7.9 nM); Z3571 (IC50 = 31.07 nM) |
| Quantified Difference | Target compound is 2.6-fold less potent than BI 749327, 6.2-fold less potent than SAR7334, and 1.6-fold less potent than Z3571. |
| Conditions | HEK293 cells expressing human TRPC6; Fluo-4 dye-based FLIPR assay; 24-hour incubation |
Why This Matters
The 49 nM potency provides a defined benchmark for researchers selecting a benzimidazole-based TRPC6 inhibitor with a distinct chemotype, enabling comparative SAR studies and potentially offering a different selectivity profile than more potent but structurally dissimilar inhibitors.
- [1] BindingDB. BDBM50272972 (CHEMBL4125756). Affinity Data: IC50 = 49 nM for human TRPC6. View Source
